molecular formula C13H17N3O3 B2394745 1-(3,4,5-trimethoxybenzyl)-1H-pyrazol-5-amine CAS No. 1052547-81-5

1-(3,4,5-trimethoxybenzyl)-1H-pyrazol-5-amine

Cat. No.: B2394745
CAS No.: 1052547-81-5
M. Wt: 263.297
InChI Key: GDRCNXBDKRBQNF-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzyl)-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 3,4,5-trimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-trimethoxybenzyl)-1H-pyrazol-5-amine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxybenzyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of brominated or nitrated derivatives of the benzyl group.

Scientific Research Applications

1-(3,4,5-Trimethoxybenzyl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxybenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on rapidly dividing cells .

Comparison with Similar Compounds

  • 3,4,5-Trimethoxybenzyl alcohol
  • 3,4,5-Trimethoxybenzyl chloride
  • 3,4,5-Trimethoxybenzaldehyde

Comparison: 1-(3,4,5-Trimethoxybenzyl)-1H-pyrazol-5-amine is unique due to the presence of both the pyrazole ring and the 3,4,5-trimethoxybenzyl group. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, while 3,4,5-trimethoxybenzyl alcohol is primarily used as a precursor in organic synthesis, the pyrazole derivative may exhibit enhanced bioactivity due to the presence of the heterocyclic ring .

Properties

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-17-10-6-9(7-11(18-2)13(10)19-3)8-16-12(14)4-5-15-16/h4-7H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRCNXBDKRBQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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